molecular formula C14H20N2O B12494618 3-methyl-N-(piperidin-4-ylmethyl)benzamide

3-methyl-N-(piperidin-4-ylmethyl)benzamide

Cat. No.: B12494618
M. Wt: 232.32 g/mol
InChI Key: UGEBFSCMMRTCHZ-UHFFFAOYSA-N
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Description

3-methyl-N-(piperidin-4-ylmethyl)benzamide is an organic compound with the molecular formula C14H20N2O It is a benzamide derivative, characterized by the presence of a piperidine ring attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(piperidin-4-ylmethyl)benzamide typically involves the reaction of 3-methylbenzoic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate. The general reaction scheme is as follows:

    Step 1: Activation of 3-methylbenzoic acid with DCC to form an active ester intermediate.

    Step 2: Nucleophilic attack by piperidine on the activated ester to form the desired benzamide product.

The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(piperidin-4-ylmethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the benzamide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated benzamide derivatives.

Scientific Research Applications

3-methyl-N-(piperidin-4-ylmethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including its role as a ligand for certain receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-(piperidin-4-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-methyl-N-(piperidin-4-ylmethyl)benzamide can be compared with other benzamide derivatives, such as:

    N-(piperidin-4-ylmethyl)benzamide: Lacks the methyl group on the benzene ring, which may affect its chemical reactivity and biological activity.

    3-methyl-N-(piperidin-4-yl)benzamide: Similar structure but with different substitution patterns, leading to variations in properties.

    N-(piperidin-4-ylmethyl)-4-methylbenzamide: The position of the methyl group on the benzene ring can influence the compound’s behavior in chemical reactions and biological systems.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

3-methyl-N-(piperidin-4-ylmethyl)benzamide

InChI

InChI=1S/C14H20N2O/c1-11-3-2-4-13(9-11)14(17)16-10-12-5-7-15-8-6-12/h2-4,9,12,15H,5-8,10H2,1H3,(H,16,17)

InChI Key

UGEBFSCMMRTCHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2CCNCC2

Origin of Product

United States

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